molecular formula C15H16FNO3S B2931278 N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide CAS No. 1351614-59-9

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide

Cat. No.: B2931278
CAS No.: 1351614-59-9
M. Wt: 309.36
InChI Key: JHAARGWCGXNEPD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a fluorinated aromatic ring, which often imparts enhanced stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-N-methyl-N-(2-methyl-2-phenylpropyl)-2-(3-pyridinyl)-4,6-pyrimidinediamine
  • 3-fluoro-4-methylphenylboronic acid

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide stands out due to its unique combination of a sulfonamide group and a fluorinated aromatic ring. This combination imparts enhanced stability and bioactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-12-7-8-13(11-15(12)16)17-21(18,19)10-9-20-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAARGWCGXNEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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